2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 827031-03-8
VCID: VC17320930
InChI: InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21)
SMILES:
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine

CAS No.: 827031-03-8

Cat. No.: VC17320930

Molecular Formula: C17H16ClN3O

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine - 827031-03-8

Specification

CAS No. 827031-03-8
Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
IUPAC Name 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine
Standard InChI InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21)
Standard InChI Key LQECWVZHZNSUAL-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinazoline backbone (C₉H₅N₂) substituted at position 2 with chlorine and at position 4 with an amino group linked to a 4-propoxyphenyl moiety. The propoxy chain introduces hydrophobicity, while the quinazoline core facilitates π-π stacking and hydrogen bonding .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₃O
Molecular Weight313.78 g/mol
Exact Mass313.098 Da
LogP (Partition Coefficient)~2.4 (estimated)
Topological Polar Surface Area54.9 Ų

These values were extrapolated from structurally analogous quinazoline derivatives . The logP suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for solubility in aqueous buffers.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related 2-chloro-4-anilinoquinazolines reveals absorption bands at ~3193 cm⁻¹ (N–H stretch) and ~1628 cm⁻¹ (C=N quinazoline ring) . Nuclear magnetic resonance (NMR) data for the propoxyphenyl group typically show signals at δ 1.0–1.5 ppm (triplet, –CH₂CH₂CH₃), δ 3.4–3.9 ppm (multiplet, –OCH₂–), and aromatic protons between δ 6.8–8.3 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a two-step protocol derived from methods used for analogous 4-anilinoquinazolines :

  • Chlorination of Quinazolinone:
    Quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic base (e.g., N,N-dimethylaniline) to yield 2,4-dichloroquinazoline .

    Quinazolin-4-one+POCl3Δ2,4-Dichloroquinazoline+H3PO4\text{Quinazolin-4-one} + \text{POCl}_3 \xrightarrow{\Delta} \text{2,4-Dichloroquinazoline} + \text{H}_3\text{PO}_4
  • Nucleophilic Amination:
    The 4-chloro position undergoes substitution with 4-propoxyaniline in isopropanol under reflux :

    2,4-Dichloroquinazoline+4-PropoxyanilineIsopropanol, Δ2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine\text{2,4-Dichloroquinazoline} + \text{4-Propoxyaniline} \xrightarrow{\text{Isopropanol, }\Delta} \text{2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine}

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield (%)
1POCl₃, DMF110°C5 h75–85
24-Propoxyaniline, IPA80°C6 h60–70

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol . Purity is confirmed by high-performance liquid chromatography (HPLC) (>95%) and melting point analysis (observed mp: 254–284°C for analogues) .

Biological Activity and Mechanisms

EGFR Inhibition

Quinazoline derivatives exhibit potent EGFR tyrosine kinase inhibition by competitively binding to the ATP pocket . In hypoxia-activated analogues, the 4-anilino group occupies the hydrophobic back pocket of EGFR, while the nitroimidazole moiety enhances selectivity under low-oxygen conditions . Although 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine lacks a hypoxia-targeting group, its propoxy chain may improve solubility and tissue penetration, potentially enhancing in vivo efficacy.

Table 3: Comparative IC₅₀ Values for EGFR Inhibition

CompoundIC₅₀ (μM)Cell Line
Gefitinib (Reference)0.033A549
16i (Nitroimidazole derivative) 0.12A549
2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine (Estimated)0.3–0.5

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, 2-chloro-4-anilinoquinazolines reduced inflammation by 40–60% at 50 mg/kg doses, likely through cyclooxygenase-2 (COX-2) suppression . The propoxyphenyl group’s electron-donating effects may stabilize interactions with COX-2’s hydrophobic channel.

Structure-Activity Relationships (SAR)

  • Quinazoline Core: Essential for kinase binding; substitution at position 2 with chlorine enhances electrophilicity and binding affinity .

  • 4-Anilino Group: Bulky substituents (e.g., propoxyphenyl) improve selectivity for mutant EGFR variants .

  • Propoxy Chain: Increases metabolic stability compared to shorter alkoxy groups (e.g., methoxy) .

Applications and Future Directions

  • Oncology: As a dual EGFR/HER2 inhibitor in non-small cell lung cancer (NSCLC) .

  • Inflammatory Diseases: Potential use in rheumatoid arthritis and colitis .

  • Drug Delivery: Nanoformulations to enhance bioavailability under clinical evaluation.

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